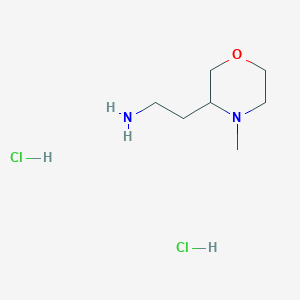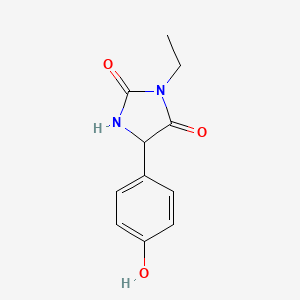
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the amide, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethanolamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc-doped calcium oxide nanospheroids, can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-bis(2-formyl)ethyl-3-methylbenzamide or N,N-bis(2-carboxyethyl)-3-methylbenzamide.
Reduction: Formation of N,N-bis(2-aminoethyl)-3-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-methylbenzamide involves its ability to form stable coordination complexes with metal ions. The hydroxyethyl groups act as chelating agents, binding to metal ions and stabilizing them. This property makes it useful in various applications, such as catalysis and metal ion sequestration .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but contains a sulfonic acid group instead of a benzamide group.
Methyldiethanolamine: Contains a methyl group attached to the nitrogen atom instead of a benzamide group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of both hydroxyethyl and methylbenzamide groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-10-3-2-4-11(9-10)12(16)13(5-7-14)6-8-15/h2-4,9,14-15H,5-8H2,1H3 |
Clé InChI |
LYVRTSPMTJLZMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



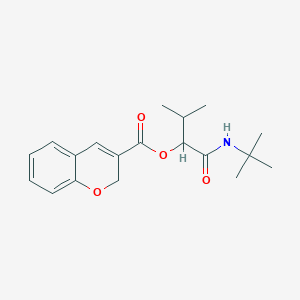
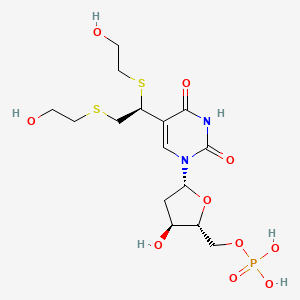
![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
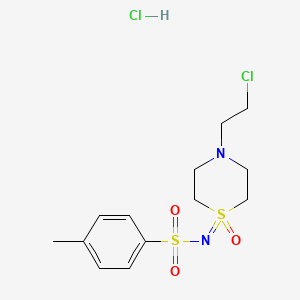
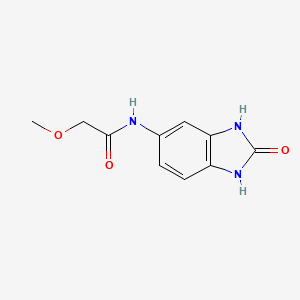
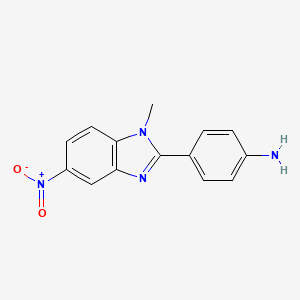


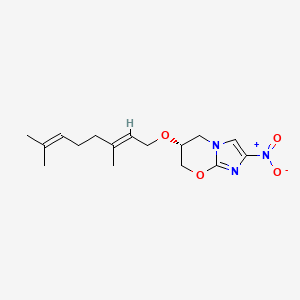

![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
